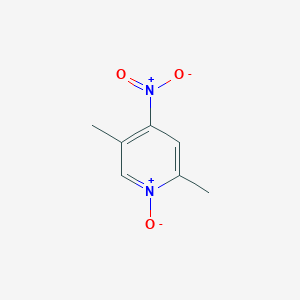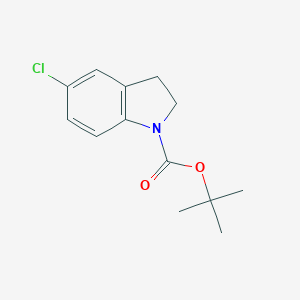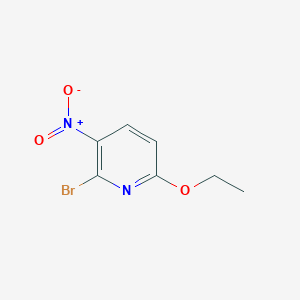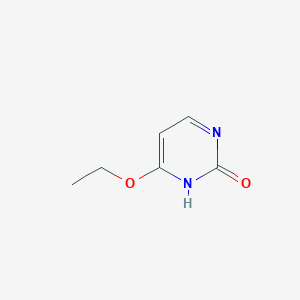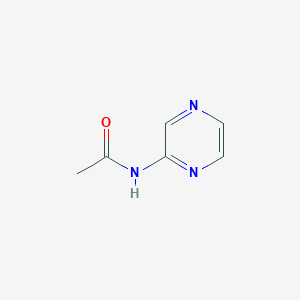
9-chloro-3-nitroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-3-nitroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, unique physical and chemical properties, and industrial applications. Historically, acridine derivatives have been used as pigments and dyes, and more recently, they have been explored for their biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
Méthodes De Préparation
The synthesis of acridine derivatives typically involves the Ullmann condensation reaction. For example, N-phenylanthranilic acid can be prepared by the Ullmann reaction, which is then stirred in phosphorus oxychloride (POCl₃) to afford 9-chloro-acridine . The preparation of 9-chloro-3-nitro-acridine would involve the nitration of 9-chloro-acridine under controlled conditions to introduce the nitro group at the 3-position.
Analyse Des Réactions Chimiques
9-chloro-3-nitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom at the 9-position can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles like amines for substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with DNA and proteins.
Medicine: Explored for their anticancer, antimicrobial, and antiviral properties.
Industry: Used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies.
Mécanisme D'action
The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA, disrupting the function of DNA and related enzymes. This intercalation can inhibit processes such as DNA replication and transcription, leading to cell death. Acridine derivatives have also been shown to inhibit enzymes like topoisomerase and telomerase, which are crucial for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
9-chloro-3-nitroacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another derivative with significant biological activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential clinical applications. These compounds share the acridine core structure but differ in their substituents, which can significantly affect their biological activities and applications.
Propriétés
Numéro CAS |
1744-91-8 |
|---|---|
Formule moléculaire |
C13H7ClN2O2 |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
9-chloro-3-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |
Clé InChI |
WYSFRKRTNWKBCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
| 1744-91-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





